3-(Ethoxycarbonyl)-5-hydroxy-2-methyl-1-benzofuran-6-sulfonic acid
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Overview
Description
The compound is a benzofuran derivative with ethoxycarbonyl, hydroxy, methyl, and sulfonic acid groups. Benzofurans are heterocyclic compounds, and the various functional groups attached to it could give this compound unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzofuran core would consist of a fused benzene and furan ring. The ethoxycarbonyl, hydroxy, methyl, and sulfonic acid groups would be attached to this core at the 3rd, 5th, 2nd, and 6th positions respectively .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds participate in a variety of reactions. For instance, carboxylic acids can undergo reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitutions on the R group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. For instance, carboxylic acids are weak acids and can form hydrogen bonds, leading to higher boiling points compared to similar sized hydrocarbons .Scientific Research Applications
Antioxidant Capacity Assays
The compound participates in ABTS radical cation-based assays, notably used for measuring antioxidant capacity. Certain antioxidants can form coupling adducts with ABTS radical cations, a reaction particularly relevant for phenolic antioxidants. These assays are instrumental in evaluating the antioxidant system changes during storage and processing of various products. However, the specificity of coupling reactions and the relevance of oxidative products in these assays require further investigation (Ilyasov et al., 2020).
Nitrile-Stabilized Carbanions in Organic Synthesis
The compound is involved in the reactions of nitrile-stabilized carbanions, which are pivotal in organic synthesis. The reactions of these carbanions with carbon electrophiles are crucial, and the compound's derivatives are significant in this context. However, certain derivatives like those from active methylene compounds are not included in this scope. The review offers insights into the reactions based on the nature of substituents attached to the carbanion center (Arseniyadis et al., 1984).
Enzymatic Treatment of Organic Pollutants
The compound's derivatives are crucial in the enzymatic treatment of various organic pollutants in wastewater. It serves as a redox mediator, enhancing the efficiency of enzymes like laccases and peroxidases in degrading recalcitrant compounds. The combined enzyme-redox mediator systems are significant for treating aromatic compounds in industrial effluents (Husain & Husain, 2007).
Pharmaceutical Research and Analysis
In the pharmaceutical domain, derivatives of the compound are essential in the analysis and control of potential genotoxic impurities in new active pharmaceutical ingredients (APIs). Sulfonic acids, to which the compound is related, are significant as reagents, catalysts, and counter-ions in drug substance synthesis. This review sheds light on the evolution of analytical methods for sulfonate esters and the challenges in developing robust analytical techniques for their trace determination (Elder et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-ethoxycarbonyl-5-hydroxy-2-methyl-1-benzofuran-6-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O7S/c1-3-18-12(14)11-6(2)19-9-5-10(20(15,16)17)8(13)4-7(9)11/h4-5,13H,3H2,1-2H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQBUDLXCVRHGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)S(=O)(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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